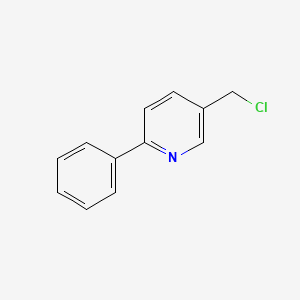

5-(Chloromethyl)-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDIPQQWMXERFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377178 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5229-40-3 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-phenylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(Chloromethyl)-2-phenylpyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet, offering insights into the causality behind its chemical behavior, practical considerations for its handling and use in experimental settings, and its potential applications in drug discovery and development.

Molecular Identity and Structural Elucidation

This compound is a substituted pyridine derivative featuring a phenyl group at the 2-position and a reactive chloromethyl group at the 5-position. Its unique structural arrangement, combining the aromaticity of both pyridine and benzene rings with a versatile functional handle, makes it a valuable building block in organic synthesis.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 5229-40-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | |

| Appearance | Solid | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |

| InChI Key | GKDIPQQWMXERFU-UHFFFAOYSA-N | [1] |

Physicochemical Properties: A Detailed Analysis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The following sections detail the known and predicted properties of this compound.

Melting and Boiling Points

The melting point of this compound has been reported to be in the range of 79 - 81 °C . This relatively sharp melting range suggests a crystalline solid of reasonable purity.

Solubility Profile

Experimentally determined solubility data for this compound is scarce. Based on its structure, it is predicted to have low solubility in water. The presence of the nonpolar phenyl and chloromethyl groups dominates the molecule's character, making it more soluble in organic solvents.

Table 2: Predicted and Observed Solubility

| Solvent | Predicted/Observed Solubility | Rationale |

| Water | Low/Insoluble | The hydrophobic phenyl and chloromethyl groups outweigh the polarity of the pyridine nitrogen. For comparison, 2-chloro-5-(chloromethyl)pyridine is reported to be insoluble in water[4]. |

| Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF) | Soluble | "Like dissolves like" principle; the molecule's overall nonpolar character favors solubility in these solvents. |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The pyridine nitrogen can engage in hydrogen bonding with protic solvents, affording some solubility. |

Acidity/Basicity (pKa)

The pKa of this compound has not been experimentally determined. The basicity of the pyridine nitrogen is influenced by the electronic effects of its substituents. The phenyl group at the 2-position is weakly electron-withdrawing through an inductive effect, which would be expected to slightly decrease the basicity compared to pyridine itself (pKa ≈ 5.2). The chloromethyl group at the 5-position is also electron-withdrawing, further reducing the electron density on the nitrogen atom. For context, the predicted pKa of the closely related 2-phenylpyridine is approximately 4.43[5]. Therefore, the pKa of this compound is anticipated to be slightly lower than this value.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. There is no experimentally determined LogP value for this compound. However, based on its structure, it is expected to be a lipophilic molecule. The presence of the phenyl ring and the chlorine atom contributes significantly to its nonpolar character. The LogP of the parent 2-phenylpyridine is approximately 2.7[5], suggesting a preference for the lipid phase. The addition of the chloromethyl group would likely increase the LogP value further.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound is not extensively detailed in readily available literature. However, general methods for the synthesis of chloromethylpyridines can be adapted. A plausible synthetic route would involve the chlorination of 5-methyl-2-phenylpyridine. This could be achieved through various chlorinating agents, such as N-chlorosuccinimide (NCS) under radical initiation conditions or other established methods for benzylic chlorination.

Alternatively, multi-step synthetic strategies starting from simpler pyridine precursors could be employed.

Caption: Plausible synthetic routes to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the chloromethyl group, which is a potent electrophile. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate.

Key Reactions:

-

Nucleophilic Substitution: The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of the 2-phenyl-5-pyridylmethyl moiety into various molecular scaffolds.

-

Formation of Quaternary Salts: The pyridine nitrogen can be alkylated to form quaternary pyridinium salts, although this is generally less favorable than substitution at the chloromethyl group.

Sources

In-depth Technical Guide: Solubility of 5-(Chloromethyl)-2-phenylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-phenylpyridine is a pivotal building block in medicinal chemistry and materials science, valued for its versatile reactivity.[1] The successful application of this compound in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics in organic solvents. This technical guide provides a comprehensive examination of the solubility of this compound, moving beyond a simple data repository to explore the underlying physicochemical principles. We present a detailed, self-validating experimental protocol for precise solubility determination, discuss the critical interplay between solute and solvent properties, and offer a qualitative summary of solubility in common laboratory solvents. This document is structured to provide researchers with the foundational knowledge and practical tools to make informed decisions for their specific applications.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic aromatic compound of significant interest in synthetic chemistry.[2] Its molecular architecture, which combines a phenylpyridine scaffold with a reactive chloromethyl group, makes it an exceptionally useful intermediate.[3] The phenylpyridine core is a recognized pharmacophore in numerous biologically active molecules, while the chloromethyl group serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities.[3]

Consequently, this compound is a key precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials for applications such as organic light-emitting diodes (OLEDs).[4] A thorough understanding of its solubility is a prerequisite for its effective use. Key processes where solubility is a critical parameter include:

-

Reaction Condition Optimization: The choice of solvent directly impacts reaction rates, yields, and the formation of byproducts.

-

Purification Strategies: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.

-

Formulation Development: In drug discovery, the solubility of a compound and its derivatives is a primary determinant of bioavailability.

This guide provides the theoretical framework and practical methodologies to navigate these challenges effectively.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is dictated by the adage "like dissolves like," which encapsulates the balance of intermolecular forces between solute and solvent molecules. To predict the solubility of this compound (a solid with a reported melting point of 79-81 °C), we must analyze its structural features in the context of various solvent properties.[5]

Molecular Characteristics of this compound:

-

Structure: A pyridine ring substituted with a phenyl group at the 2-position and a chloromethyl group at the 5-position.

-

Polarity: The molecule possesses moderate polarity. The nitrogen atom in the pyridine ring and the electronegative chlorine atom create dipole moments. The pyridine nitrogen can also act as a hydrogen bond acceptor.

-

Aromaticity: The presence of two aromatic rings (phenyl and pyridine) allows for nonpolar van der Waals forces and potential π-π stacking interactions.

-

Reactivity: The benzylic chloride of the chloromethyl group is susceptible to nucleophilic attack, particularly by protic solvents, in a process known as solvolysis.[6]

Solvent Properties and Their Influence:

The choice of solvent is critical, as its properties will determine the extent to which it can favorably interact with the solute.

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone, Ethyl Acetate): These solvents possess dipole moments that can interact favorably with the polar regions of this compound. They are generally good solvents for this compound as they can solvate it without the risk of chemical reaction. Dichloromethane (DCM) is frequently used as a solvent for reactions involving phenylpyridine derivatives.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain acidic protons (O-H or N-H bonds) and can act as both hydrogen bond donors and acceptors. While they are polar, their use with this compound is often complicated. The strong hydrogen-bonding network of these solvents must be disrupted to dissolve the solute, which can be energetically unfavorable. More importantly, these solvents can act as nucleophiles, leading to the solvolysis of the chloromethyl group to form the corresponding ether (e.g., 5-(methoxymethyl)-2-phenylpyridine in the case of methanol). This reaction is a significant concern for the stability of the compound in solution.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Nonpolar solvents primarily interact through weaker van der Waals forces. Aromatic solvents like toluene can engage in π-π stacking with the phenyl and pyridine rings, leading to moderate solubility. Aliphatic hydrocarbons like hexane lack these specific interactions and are generally poor solvents for moderately polar compounds.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible data, the solubility of this compound should be determined experimentally. The following protocol outlines a robust method for generating a saturated solution and quantifying the solute concentration.

Materials and Equipment

-

This compound (purity ≥ 97%)[5]

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (readability ± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or stirring plate

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

-

Class A volumetric glassware (flasks, pipettes)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is visually confirmed when undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled environment (e.g., 25 °C) and agitate vigorously (e.g., using a shaker or magnetic stirrer) for a predetermined period.

-

Equilibrium is typically reached within 24 to 48 hours. It is crucial to confirm that equilibrium has been achieved by measuring the concentration at several time points (e.g., 24, 36, and 48 hours) until the value remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is confirmed, cease agitation and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (acetonitrile or a mobile phase mimic is often a good choice for HPLC).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the standards using HPLC-UV or UV-Vis spectroscopy to generate a calibration curve (absorbance vs. concentration).

-

Accurately dilute the filtered, saturated sample solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility in the test solvent, remembering to account for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow Visualization

Caption: A streamlined workflow for the experimental determination of solubility.

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility Classification | Rationale & Practical Notes |

| Dichloromethane (DCM) | Halogenated | Very Soluble | A common solvent for reactions involving phenylpyridine derivatives due to favorable dipole-dipole interactions.[4] |

| Chloroform | Halogenated | Very Soluble | Similar in properties to DCM and expected to be an excellent solvent. |

| Tetrahydrofuran (THF) | Ether (Aprotic) | Soluble | A polar aprotic solvent capable of dissolving the compound for use in reactions.[4] |

| Ethyl Acetate | Ester (Aprotic) | Soluble | A moderately polar solvent that should effectively dissolve the compound. |

| Acetone | Ketone (Aprotic) | Soluble | Its polarity makes it a good candidate for dissolving this compound. |

| Toluene | Aromatic | Moderately Soluble | Nonpolar, but π-π stacking interactions between the aromatic rings can promote solubility. Often used in related syntheses.[7] |

| Acetonitrile | Nitrile (Aprotic) | Moderately Soluble | A polar aprotic solvent, but its strong dipole may not interact as favorably as other ketones or ethers. |

| Methanol | Protic Alcohol | Sparingly Soluble / Reactive | The high polarity and hydrogen-bonding network of methanol make it a poorer solvent. High risk of solvolysis to form the methoxy derivative.[6] |

| Ethanol | Protic Alcohol | Sparingly Soluble / Reactive | Similar to methanol, it is a poor solvent choice with a significant risk of reacting with the chloromethyl group.[8] |

| n-Hexane | Aliphatic | Insoluble | The significant polarity mismatch results in very poor solubility. |

| Water | Protic | Insoluble | The compound is insufficiently polar to overcome the strong hydrogen-bonding network of water. |

Discussion and Practical Implications

The solubility profile highlights a clear trend: polar aprotic solvents are the optimal choice for dissolving this compound. Solvents like dichloromethane and tetrahydrofuran provide good solubility and are chemically compatible, making them ideal for synthetic applications.

The most critical consideration for researchers is the reactivity of the chloromethyl group with protic solvents . The use of alcohols like methanol or ethanol as primary solvents should be avoided unless the desired outcome is the corresponding ether derivative. Even small amounts of these alcohols as co-solvents in a reaction mixture could lead to unwanted side products over time, reducing the yield of the intended product.

For purification by crystallization, a solvent system would typically consist of a "good" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble (e.g., dichloromethane/hexane). The product would be dissolved in a minimal amount of the good solvent, and the anti-solvent would be added slowly to induce precipitation.

Logical Relationship Visualization

Caption: Interplay of solute-solvent properties determining the solubility and stability of this compound.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development. This guide has established that polar aprotic solvents, such as dichloromethane and THF, are the most suitable choices for achieving high solubility while maintaining chemical stability. Conversely, protic solvents like alcohols pose a significant risk of solvolysis and should be used with caution. The provided experimental protocol offers a reliable method for determining precise solubility data, which is indispensable for process optimization, purification, and formulation. By integrating the theoretical principles with empirical data, researchers can confidently select appropriate solvent systems to advance their scientific objectives.

References

- Huang, H., et al. (2016). Recent Advancement in the Synthesis of Ir-Based Complexes. PubMed Central, NIH.

- Author, A. A., et al. (Publication Year). Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores.

- Author, A. A., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Author, A. A., et al. (Publication Year). Enantioselective Dichlorination of Allylic Alcohols. PubMed Central, NIH.

- Author, A. A. (2012). Process for preparing 2-chloro-5-chloromethylpyridine.

- National Center for Biotechnology Information (2024). Phenyl(pyridin-2-yl)methanol. PubChem Compound Summary for CID 315585.

- Author, A. A., et al. (Publication Year). Friedel-Crafts reactions with N-heterocyclic alcohols. Scholarly Article.

- Author, A. A., et al. (Publication Year). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols...

- Author, A. A., et al. (Publication Year).

- Author, A. A., et al. (Publication Year).

- Author, A. A. (Publication Year). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.

- Author, A. A., et al. (Publication Year). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. PubMed Central, NIH.

- National Center for Biotechnology Information (2025). (5-Methyl-2-(5-methylpyridin-3-yl)phenyl)methanol. PubChem Compound Summary for CID [CID would be here].

- Tokyo Chemical Industry Co., Ltd. (n.d.). (+/-)-Phenyl(pyridin-2-yl)methanol.

- Alchem Pharmtech (n.d.). This compound.

- Benchchem (n.d.). This compound.

- CymitQuimica (n.d.). This compound.

- Santa Cruz Biotechnology (n.d.). This compound.

- Benchchem (n.d.). Contextualization of Pyridine-Based Chemical Structures in Advanced Organic Chemistry.

- National Center for Biotechnology Information (n.d.). 5-Chloro-2-[4-(chloromethyl)phenyl]pyridine. PubChem Compound Summary for CID 138665022.

- Sigma-Aldrich (n.d.). This compound.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 5229-40-3 [sigmaaldrich.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Melting Point of 5-(Chloromethyl)-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the melting point of 5-(Chloromethyl)-2-phenylpyridine, a critical physical property for its application in research and development. As a key building block in medicinal chemistry, understanding its physical characteristics is paramount for synthesis, purification, and formulation. This document will delve into the theoretical and practical aspects of melting point determination for this compound, offering insights into experimental best practices and the interpretation of results.

Introduction to this compound

This compound (CAS No. 5229-40-3) is a substituted pyridine derivative featuring a phenyl group at the 2-position and a reactive chloromethyl group at the 5-position.[1][2] This bifunctional nature makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The phenylpyridine core is a recognized pharmacophore, while the chloromethyl group serves as a versatile handle for introducing further molecular complexity.[3]

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 5229-40-3 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClN | |

| Molecular Weight | 203.67 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

The melting point is a fundamental thermodynamic property that signifies the temperature at which a solid transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.[4][5] The determination of a sharp melting point is a primary indicator of a compound's purity and is essential for:

-

Identity Confirmation: Comparing the experimentally determined melting point with a known value can help confirm the identity of the synthesized compound.

-

Purity Assessment: Impurities typically depress and broaden the melting point range.[5][6] This phenomenon, known as melting point depression, is a crucial quality control metric.

-

Stability and Storage: Knowledge of the melting point can inform appropriate storage conditions.

Reported Melting Point of this compound

Commercially available this compound with a purity of 97% is reported to have a melting point range of 79 - 81 °C .[1][2] It is critical to note that this value is associated with a specific purity level. Variations in synthetic batches and purification methods can lead to deviations in the observed melting point.

Experimental Determination of Melting Point: A Best-Practice Workflow

Accurate determination of the melting point requires meticulous sample preparation and a standardized procedure. The capillary method is the most common and reliable technique.

Sample Preparation

Proper sample preparation is the cornerstone of an accurate melting point measurement.[4]

-

Ensure Dryness: The sample must be completely dry, as residual solvents will act as impurities and depress the melting point.

-

Homogenize the Sample: The solid should be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube. This can be achieved by gently grinding the crystals in a mortar and pestle.[4][6]

-

Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end. The sample should be tightly packed to a height of 2-3 mm by tapping the capillary on a hard surface or dropping it through a long glass tube.[7][8]

Measurement Protocol

A digital melting point apparatus or a traditional Thiele tube setup can be used. The following protocol outlines the general steps for an accurate determination.[6][7]

-

Initial Rapid Screening (Optional but Recommended): A preliminary, rapid heating of the sample can provide an approximate melting range. This saves time in the subsequent, more precise measurement.[6]

-

Controlled Heating: For the accurate measurement, the apparatus should be heated to a temperature approximately 15-20°C below the expected melting point. The heating rate should then be reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5][6]

-

Defining the Melting Range: The melting range is recorded as two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

-

Interpreting the Results: The Impact of Purity

For this compound, the reported melting range of 79 - 81 °C for 97% pure material is a key benchmark. A broader or depressed melting range in a synthesized sample would suggest the presence of impurities.

Common Impurities in the Synthesis of this compound:

-

Starting Materials: Unreacted starting materials from the synthesis.

-

By-products: Isomers or products of side reactions. For instance, in syntheses involving chlorination of a methylpyridine precursor, over-chlorination or alternative substitution patterns can occur.[9]

-

Solvents: Residual solvents from the reaction or purification steps.

The presence of these impurities disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering the melting point.

Conclusion and Best Practices

The melting point is a critical parameter in the characterization of this compound. The established value of 79 - 81 °C for 97% pure material serves as a crucial reference for researchers. Adherence to a rigorous experimental protocol, including proper sample preparation and controlled heating, is essential for obtaining accurate and reproducible results. Any significant deviation from the expected melting range should prompt further purification and analytical characterization of the sample to ensure its suitability for downstream applications in drug discovery and development.

References

-

Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. [Link]

-

5-Chloro-2-[4-(chloromethyl)phenyl]pyridine | C12H9Cl2N | CID - PubChem. [Link]

-

5-Chloro-2-phenylpyridine | C11H8ClN | CID 2762866 - PubChem - NIH. [Link]

-

2-CHLORO-5-PHENYLPYRIDINE - ChemBK. [Link]

-

Determination of the melting point. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

experiment (1) determination of melting points. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Experiment 1 - Melting Points. [Link]

Sources

- 1. This compound | 5229-40-3 [sigmaaldrich.com]

- 2. This compound | 5229-40-3 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. asianpubs.org [asianpubs.org]

Spectroscopic Analysis of 5-(Chloromethyl)-2-phenylpyridine: A Technical Overview

Abstract: 5-(Chloromethyl)-2-phenylpyridine is a key bifunctional building block in medicinal chemistry and materials science, incorporating both a nucleophilic substitution site (the chloromethyl group) and a versatile phenylpyridine scaffold. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the absence of publicly available, experimentally verified spectra for this specific compound in reviewed literature, this guide is constructed based on expert analysis of spectral data from the parent molecule, 2-phenylpyridine, and established principles of NMR spectroscopy for substituted aromatic systems.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure of this compound. The pyridine ring is numbered starting from the nitrogen atom, while the phenyl ring is numbered starting from the point of attachment to the pyridine ring.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the chloromethyl protons and the protons on both the pyridine and phenyl rings. The analysis is based on established substituent effects and data from analogous compounds.

2.1. Causality of Expected Chemical Shifts

-

Pyridine Ring Protons (H3, H4, H6): The nitrogen atom in the pyridine ring is electron-withdrawing, causing a general downfield shift for all ring protons compared to benzene. The phenyl group at C2 will exert complex electronic effects, while the electron-withdrawing chloromethyl group at C5 will deshield adjacent protons. H6 is expected to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen.

-

Phenyl Ring Protons (H2'/H6', H3'/H5', H4'): These protons will appear in the typical aromatic region. The ortho protons (H2'/H6') are expected to be the most downfield of this system due to their proximity to the pyridine ring.

-

Chloromethyl Protons (H7): The protons of the -CH₂Cl group are adjacent to an electronegative chlorine atom, which strongly deshields them. This signal is expected to appear as a singlet significantly downfield from typical aliphatic protons. Based on related structures, this signal is often observed in the 4.5-5.0 ppm range.

2.2. Predicted Data Summary

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 8.6 - 8.8 | d | ~2.0 (⁴J) | 1H |

| H2'/H6' | 7.9 - 8.1 | m | - | 2H |

| H4 | 7.7 - 7.9 | dd | ~8.0 (³J), ~2.0 (⁴J) | 1H |

| H3 | 7.6 - 7.8 | d | ~8.0 (³J) | 1H |

| H3'/H5', H4' | 7.3 - 7.5 | m | - | 3H |

| H7 (-CH₂Cl) | 4.6 - 4.8 | s | - | 2H |

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show 11 distinct signals, as C2'/C6' and C3'/C5' of the phenyl ring are chemically equivalent.

3.1. Causality of Expected Chemical Shifts

-

Pyridine Ring Carbons: The carbons of the pyridine ring are generally deshielded by the nitrogen atom. C2 and C6 will be the most downfield. The carbon bearing the chloromethyl group (C5) will also be influenced by the substituent.

-

Phenyl Ring Carbons: The chemical shifts will be characteristic of a monosubstituted benzene ring. The ipso-carbon (C1') will be shifted downfield.

-

Chloromethyl Carbon (C7): This carbon is directly attached to chlorine, a highly electronegative atom, causing a significant downfield shift into the 40-45 ppm range.

3.2. Predicted Data Summary

| Signal Assignment | Predicted δ (ppm) |

| C2 | 156 - 158 |

| C6 | 149 - 151 |

| C1' | 138 - 140 |

| C4 | 136 - 138 |

| C5 | 133 - 135 |

| C4' | 129 - 131 |

| C2'/C6' | 128 - 130 |

| C3'/C5' | 126 - 128 |

| C3 | 121 - 123 |

| C7 (-CH₂Cl) | 43 - 46 |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocol is recommended. This protocol is designed as a self-validating system, where adherence to these steps minimizes common sources of error.

4.1. Sample Preparation

-

Massing: Accurately weigh 10-15 mg of this compound for ¹H NMR, or 40-60 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is a good starting point.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

4.2. Data Acquisition Workflow

The following diagram illustrates the standard workflow for acquiring NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Synthesis and Purity Considerations

This compound is not commonly synthesized in introductory literature. However, analogous structures like 2-chloro-5-(chloromethyl)pyridine are often produced via radical chlorination of the corresponding methylpyridine. A plausible synthesis for the target compound would involve a Suzuki or Stille coupling of a protected 5-(hydroxymethyl)-2-halopyridine followed by conversion of the alcohol to the chloride.

Potential impurities could include:

-

Starting materials: Unreacted 2-halopyridine or phenylboronic acid derivatives.

-

Over-chlorinated species: Dichloromethyl or trichloromethyl derivatives if a radical chlorination pathway is used.

-

Solvent Residue: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes, dichloromethane).

These impurities would present characteristic signals in the NMR spectrum and should be considered during analysis.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

A Technical Guide to the Infrared Spectroscopy of 5-(Chloromethyl)-2-phenylpyridine

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-(Chloromethyl)-2-phenylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for interpreting the vibrational modes of this complex heterocyclic compound. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a robust understanding for analytical and synthetic applications.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. The resulting spectrum provides a unique "molecular fingerprint," revealing the presence of various functional groups. For a molecule such as this compound, which possesses a unique combination of aromatic systems and an aliphatic halide, IR spectroscopy is an indispensable tool for structural verification and purity assessment.

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[1][2] The former is characterized by absorptions from specific bond stretches (e.g., C-H, C=C, C=N), while the latter contains complex vibrations involving the entire molecular skeleton, making it highly specific to the compound.[1][2]

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, a thorough understanding of the molecular structure of this compound is essential. The molecule is comprised of three key structural components: a pyridine ring, a phenyl ring, and a chloromethyl substituent. Each of these contributes distinct vibrational modes that are expected to appear in the IR spectrum.

Caption: Key functional components of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a preferred method for solid samples as it requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Background Spectrum: Record a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any signals from the ATR crystal itself.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. Consistent pressure is key to reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Detailed Spectral Analysis

The following sections provide a detailed interpretation of the expected IR absorption bands for this compound, categorized by the responsible functional groups.

Aromatic C-H Stretching Vibrations (3100-3000 cm⁻¹)

The presence of both a pyridine and a phenyl ring will give rise to C-H stretching vibrations from the sp²-hybridized carbons. These bands are typically of weak to medium intensity and appear at frequencies just above 3000 cm⁻¹.[3][4] Specifically, aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ region.[4] The pyridine ring C-H stretch is anticipated around 3030 cm⁻¹.[3]

Aliphatic C-H Stretching Vibrations (3000-2850 cm⁻¹)

The chloromethyl group (-CH₂Cl) introduces aliphatic C-H bonds. The symmetric and asymmetric stretching vibrations of this methylene group are expected in the 2960-2850 cm⁻¹ range.[5] These peaks are typically of medium intensity.

Aromatic Ring Stretching Vibrations (1600-1430 cm⁻¹)

Both the pyridine and phenyl rings will exhibit characteristic C=C and C=N stretching vibrations in this region.[6] These bands are often sharp and of medium to strong intensity. For aromatic compounds, a series of peaks are typically observed between 1450 and 1600 cm⁻¹.[3] The pyridine ring specifically shows strong absorptions in the 1600-1500 cm⁻¹ range due to C=N ring stretching.[6] We can anticipate prominent peaks around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

Aliphatic C-H Bending Vibrations (ca. 1465 cm⁻¹)

The methylene group of the chloromethyl substituent will have a characteristic scissoring (bending) vibration that typically appears around 1465 cm⁻¹. This peak may sometimes overlap with the aromatic ring stretching bands.

C-H Out-of-Plane Bending (900-675 cm⁻¹)

The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are strong and highly diagnostic of the substitution pattern on the rings.[4] For the 2,5-disubstituted pyridine ring and the monosubstituted phenyl ring, a series of strong absorptions are expected in this region.

C-Cl Stretching Vibration (800-600 cm⁻¹)

The carbon-chlorine (C-Cl) bond stretch is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.[1] The exact position can be influenced by the surrounding molecular structure. This is a key band for confirming the presence of the chloromethyl group.

Summary of Expected IR Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) | Weak to Medium |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1600-1430 | C=C and C=N Stretch | Aromatic Rings | Medium to Strong |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Medium |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |

| 800-600 | C-Cl Stretch | Alkyl Halide | Strong |

Conclusion

The infrared spectrum of this compound is rich with information, providing clear indicators of its constituent functional groups. By carefully analyzing the aromatic and aliphatic C-H stretching regions, the characteristic ring vibrations, and the strong C-Cl stretch in the fingerprint region, researchers can confidently verify the identity and integrity of this compound. This guide provides the foundational knowledge for a rigorous and accurate interpretation of its spectral data.

References

-

ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

-

Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Available at: [Link]

-

ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available at: [Link]

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

-

ResearchGate. Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine?. (2014). Available at: [Link]

-

PubChem. Chloromethyl Methyl Ether. Available at: [Link]

-

NIST. Oxirane, (chloromethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Elixir International Journal. Pdf. Available at: [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

-

MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

-

Wikipedia. 2-Phenylpyridine. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NIH. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. PMC. Available at: [Link]

-

Scirp.org. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Available at: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. (2023). Available at: [Link]

-

NIST. Pyridine, 2-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available at: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Organic Chemistry with Victor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. elixirpublishers.com [elixirpublishers.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-(Chloromethyl)-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation behavior of 5-(Chloromethyl)-2-phenylpyridine. As a molecule of interest in synthetic chemistry and potentially in drug discovery, understanding its mass spectral characteristics is crucial for its unambiguous identification and characterization. This document synthesizes fundamental principles of mass spectrometry with insights from the fragmentation of analogous structures to offer a predictive and practical framework for researchers.

Introduction: The Significance of Mass Spectrometry in Characterizing this compound

This compound, with the molecular formula C₁₂H₁₀ClN and a molecular weight of approximately 203.67 g/mol , is a heterocyclic aromatic compound.[1][2] Its structure combines a phenyl group and a chloromethyl substituent on a pyridine ring, presenting multiple potential sites for fragmentation upon ionization. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds. The fragmentation pattern, a unique fingerprint of a molecule, provides significant structural information. This guide will delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common ionization techniques.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of this compound in a mass spectrometer is governed by the stability of the resulting ions and neutral losses. The presence of aromatic rings suggests that the molecular ion will be relatively stable and thus readily observed.[3][4] The key fragmentation points are anticipated to be the C-Cl bond and the benzylic C-C bond connecting the chloromethyl group to the pyridine ring.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The initial event is the removal of an electron to form a radical cation, the molecular ion (M⁺•).

The primary fragmentation routes for the this compound molecular ion (m/z 203/205, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl) are proposed as follows:

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a common pathway for chloro-substituted compounds.[3] This results in the formation of a stable benzyl-type carbocation at m/z 168. This ion is resonance-stabilized across the pyridine ring and the methylene bridge.

-

Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the chloromethyl group can occur, leading to the loss of a chloromethyl radical (•CH₂Cl). This would generate a phenylpyridine cation at m/z 154.

-

Tropylium Ion Formation: Aromatic compounds with a benzyl group often undergo rearrangement to form a highly stable tropylium ion (a seven-membered aromatic ring).[5] The ion at m/z 168 could potentially rearrange, although this is more commonly observed in simpler benzyl derivatives.

-

Fragmentation of the Phenylpyridine Core: Subsequent fragmentation of the phenylpyridine cation (m/z 154) would likely involve the characteristic fragmentation of pyridine and benzene rings, leading to smaller fragment ions.

A proposed EI fragmentation pathway is illustrated in the following diagram:

Caption: Proposed Electron Ionization fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through collision-induced dissociation (CID).

For this compound, the protonated molecule [C₁₂H₁₁ClN]⁺ (m/z 204/206) would be the precursor ion for MS/MS analysis. The fragmentation of this ion is expected to proceed through the following pathways:

-

Neutral Loss of HCl: A common fragmentation pathway for protonated chlorine-containing compounds is the elimination of a neutral molecule of hydrogen chloride (HCl). This would result in a fragment ion at m/z 168.

-

Loss of the Chloromethyl Group: Similar to EI, the loss of the chloromethyl group as a neutral species (CH₂Cl) is possible, though less likely than the loss of HCl. This would also lead to an ion at m/z 154.

The proposed ESI-MS/MS fragmentation is depicted below:

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound.

| Ionization | Predicted m/z | Proposed Formula | Proposed Identity |

| EI | 203/205 | [C₁₂H₁₀ClN]⁺• | Molecular Ion |

| 168 | [C₁₂H₁₀N]⁺ | [M - Cl]⁺ | |

| 154 | [C₁₁H₈N]⁺ | [M - CH₂Cl]⁺ | |

| ESI | 204/206 | [C₁₂H₁₁ClN]⁺ | [M+H]⁺ |

| 168 | [C₁₂H₁₀N]⁺ | [M+H - HCl]⁺ |

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

For GC-MS analysis, dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

-

For LC-MS analysis, dissolve the sample in 1 mL of a high-purity solvent mixture compatible with reverse-phase chromatography, such as 50:50 acetonitrile:water, to a similar concentration.

GC-MS (EI) Analysis

-

Instrument: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

LC-MS/MS (ESI) Analysis

-

Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS: Select the precursor ions at m/z 204 and 206 and subject them to collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

The following diagram outlines the general experimental workflow:

Caption: Experimental workflow for the mass spectrometric analysis of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the likely fragmentation pathways under both EI and ESI conditions, researchers can more effectively identify and characterize this compound in their studies. The provided experimental protocols offer a robust starting point for obtaining high-quality mass spectral data. The principles outlined herein are grounded in the established fragmentation behavior of aromatic, heterocyclic, and halogenated organic molecules, ensuring a high degree of scientific validity.

References

- ACS Publications. (2025, December 15). Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubMed. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions.

- YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

- Santa Cruz Biotechnology. This compound.

- CymitQuimica. This compound.

- YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.

Sources

An In-depth Technical Guide to 5-(Chloromethyl)-2-phenylpyridine (CAS 5229-40-3)

A Core Intermediate for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 5-(chloromethyl)-2-phenylpyridine, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering a detailed resource for leveraging this versatile molecule in advanced scientific endeavors.

Part 1: Core Chemical Identity and Properties

This compound is a substituted pyridine derivative featuring a phenyl group at the 2-position and a reactive chloromethyl group at the 5-position. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for introducing the phenylpyridine scaffold into more complex molecular architectures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5229-40-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₀ClN | [1][4][5][6] |

| Molecular Weight | 203.67 g/mol | [1][4][5][6] |

| Appearance | Solid | [1][4] |

| Melting Point | 79 - 81 °C | [1][2] |

| InChI Key | GKDIPQQWMXERFU-UHFFFAOYSA-N | [1][4] |

| Purity | ≥97% | [1][2] |

Spectroscopic Characterization

While specific spectra are not publicly available, the expected spectroscopic data for this compound can be inferred from its structure.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would exhibit characteristic signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 7.0-8.7 ppm. A key diagnostic signal would be a singlet for the methylene protons of the chloromethyl group (-CH₂Cl), expected to appear in the range of 4.5-5.0 ppm.[8]

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the twelve carbon atoms. The carbon of the chloromethyl group would be expected in the aliphatic region, while the remaining carbons would appear in the aromatic region, consistent with the phenylpyridine structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and a C-Cl stretching vibration from the chloromethyl group.[3]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Part 2: Synthesis and Manufacturing

The synthesis of this compound typically involves the chlorination of a suitable precursor, such as a hydroxymethyl or methyl-substituted phenylpyridine. A plausible synthetic route is the chlorination of (2-phenylpyridin-5-yl)methanol using a chlorinating agent like thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis via Chlorination of (2-phenylpyridin-5-yl)methanol

This protocol is a representative method for the synthesis of this compound.

Step 1: Preparation of the Starting Material

The precursor, (2-phenylpyridin-5-yl)methanol, can be synthesized via methods such as the reduction of the corresponding carboxylic acid or ester.

Step 2: Chlorination

-

Reaction Setup: In a well-ventilated fume hood, a solution of (2-phenylpyridin-5-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Chlorinating Agent: The solution is cooled in an ice bath (0 °C). Thionyl chloride is added dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess solvent and thionyl chloride. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by its two key functional components: the highly reactive chloromethyl group and the stable phenylpyridine core.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and cyanides. This reactivity is fundamental to its utility as a building block for creating diverse molecular libraries.

Cross-Coupling Reactions

The phenylpyridine scaffold can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11][12][13] This enables the formation of new carbon-carbon bonds, allowing for the extension of the molecular framework and the synthesis of complex biaryl structures. While the chloromethyl group is the primary site of reactivity, the pyridine ring's chlorine atom in analogous structures can also undergo coupling.[3]

Reaction Mechanism: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a common motif in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[6] The phenylpyridine scaffold, in particular, is found in various biologically active compounds.[13][14] this compound serves as a key starting material for synthesizing libraries of compounds for screening against various therapeutic targets.

-

Kinase Inhibitors: The pyridine and phenylpyridine cores are present in numerous kinase inhibitors.[15][16][17][18][19] The chloromethyl group of this compound can be functionalized to introduce moieties that can interact with the ATP-binding site of kinases.

-

Anticancer Agents: Derivatives of phenylpyridine have shown promising anticancer activity through various mechanisms, including the induction of apoptosis.[16]

-

Neurological Disorders: Phenylpyridine analogues have been investigated as potential antagonists of nicotinic acetylcholine receptors, which are implicated in various neurological disorders.[15]

Agrochemicals

Chlorinated pyridine derivatives are crucial intermediates in the synthesis of many modern agrochemicals, including insecticides and herbicides.[20] For instance, the related compound 2-chloro-5-(chloromethyl)pyridine is a key precursor for the synthesis of neonicotinoid insecticides.[21] This highlights the potential of this compound in the development of novel crop protection agents.

Materials Science

The 2-phenylpyridine ligand is widely used in the synthesis of luminescent organometallic complexes, particularly those of iridium(III) and ruthenium(II), which have applications in organic light-emitting diodes (OLEDs).[22][23] The chloromethyl group on this compound provides a convenient handle for attaching these complexes to other molecules or materials.

Part 5: Safety, Handling, and Toxicology

Due to its reactive nature, this compound must be handled with appropriate safety precautions.

Safety and Hazard Information

The following table summarizes the known hazard and precautionary statements associated with this compound.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1][2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][24]

-

Ventilation: Use only outdoors or in a well-ventilated area.[24]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[24]

Toxicological Information

Part 6: Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its reactive chloromethyl group and stable phenylpyridine core provide a powerful combination for the synthesis of a wide array of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for unlocking its full potential in these fields. As research continues to uncover new applications for phenylpyridine-containing compounds, the importance of intermediates like this compound is set to grow.

Part 7: References

-

Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores - ACS Publications. (URL: [Link])

-

Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (URL: not available)

-

Toxicological screening - PMC - PubMed Central - NIH. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])

-

5-Chloro-2-[4-(chloromethyl)phenyl]pyridine | C12H9Cl2N | CID - PubChem. (URL: [Link])

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (URL: [Link])

-

Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (URL: [Link])

-

A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (URL: [Link])

-

Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed. (URL: [Link])

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed. (URL: [Link])

-

High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - NIH. (URL: [Link])

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

022571Orig1s000 - accessdata.fda.gov. (URL: [Link])

-

CAS 5229-40-3 | this compound - Alchem Pharmtech. (URL: [Link])

-

5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. (URL: [Link])

-

Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing). (URL: [Link])

-

Green electrochemiluminescence from ortho-metalated tris(2-phenylpyridine)iridium(III). (URL: [Link])

Sources

- 1. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. scbt.com [scbt.com]

- 7. jelsciences.com [jelsciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]

- 22. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. Green electrochemiluminescence from ortho-metalated tris(2-phenylpyridine)iridium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

The 2-Phenylpyridine Core: A Technical Guide to Synthesis and Application

The 2-phenylpyridine scaffold, a deceptively simple heterocyclic motif, represents a cornerstone in modern chemistry. Its unique electronic and structural properties have made it a privileged core in fields as diverse as medicinal chemistry and materials science. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and discovery of 2-phenylpyridine derivatives, moving beyond mere protocols to elucidate the underlying principles that drive innovation with this versatile chemical entity.

The Strategic Importance of the 2-Phenylpyridine Scaffold

The 2-phenylpyridine unit, with its interconnected aromatic systems, offers a rigid and planar structure that is amenable to a wide range of chemical modifications. The pyridine nitrogen introduces a coordination site, crucial for its role as a ligand in organometallic chemistry, while the overall structure serves as a key pharmacophore in numerous biologically active compounds. Its derivatives have found applications as insecticides, fungicides, antivirals, and anticancer agents.[1][2][3] Furthermore, in the realm of materials science, 2-phenylpyridine derivatives are fundamental components of organic light-emitting diodes (OLEDs), where they contribute to highly efficient phosphorescent emitters.[4][5]

Key Synthetic Strategies for 2-Phenylpyridine Derivatives

The construction of the 2-phenylpyridine core can be approached through several powerful synthetic methodologies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 2-Phenylpyridine Synthesis

Among the most reliable and versatile methods for forging the C-C bond between the phenyl and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction offers high functional group tolerance and generally proceeds with high yields.[2]

Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid derivative for transmetalation. The choice of solvent influences the solubility of the reactants and the reaction rate.

Experimental Protocol: Suzuki-Miyaura Synthesis of a 2-Phenylpyridine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted 2-chloropyridine with a phenylboronic acid.

Materials:

-

Substituted 2-chloropyridine (1.0 mmol)

-

Substituted phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a Schlenk flask, add the substituted 2-chloropyridine, substituted phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Properties of the 2-Phenylpyridine Scaffold

Executive Summary

The 2-phenylpyridine (ppy) scaffold is a cornerstone of modern materials science and coordination chemistry, primarily due to its unique electronic architecture when coordinated to heavy metal centers. As a cyclometalating ligand, it forms exceptionally stable and photophysically active complexes, most notably with iridium(III) and platinum(II). These complexes are capable of harvesting triplet excitons with nearly 100% internal quantum efficiency, a property that has revolutionized the field of Organic Light Emitting Diodes (OLEDs).[1][2] This guide provides an in-depth analysis of the fundamental electronic properties of the ppy scaffold, detailing the theoretical underpinnings of its behavior, the experimental workflows used for its characterization, and the computational methods that predict its properties. We will explore the nature of its frontier molecular orbitals, the dynamics of its excited states, and the principles of electronic tunability that make it a uniquely versatile building block for applications ranging from next-generation displays and lighting to photocatalysis and medicinal chemistry.[3][4][5]

Introduction: The 2-Phenylpyridine Scaffold as a Privileged Ligand